6-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
The synthesis of 6-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps. One common synthetic route starts with the preparation of the benzodioxole moiety, which is achieved by cyclizing catechol with dichloromethane under basic conditions . This intermediate is then chloromethylated using paraformaldehyde and hydrochloric acid . The pyrazolo[3,4-d]pyrimidine core is synthesized separately and then coupled with the benzodioxole derivative under appropriate conditions to yield the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: This compound has shown potential as a kinase inhibitor, making it a candidate for cancer treatment.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of its substrates, which is crucial for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and benzodioxole-containing molecules. Compared to these, 6-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits unique structural features that enhance its biological activity, particularly its ability to inhibit CDK2 .
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Benzodioxole derivatives like 1,3-benzodioxole
This compound’s unique combination of structural elements makes it a valuable molecule for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H13ClN4O3S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
6-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13ClN4O3S/c20-14-7-16-15(26-10-27-16)6-11(14)9-28-19-22-17-13(8-21-23-17)18(25)24(19)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,23) |
InChI Key |
WZGTZAODHSPSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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